![molecular formula C19H21N3O3 B5645375 8-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5645375.png)
8-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione
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Overview
Description
This compound, a derivative of azaspirodecane dione, has been explored in various studies for its potential applications in pharmaceuticals and materials science. It is part of a class of compounds known for their unique structural features and versatile reactivity.
Synthesis Analysis
- The synthesis of similar azaspirodecane diones has been reported using enantioselective microbial reduction processes (Patel et al., 2005).
- Another method involves a one-pot synthesis approach with a notable high overall yield, demonstrating the efficiency of this process (Luo et al., 2011).
Molecular Structure Analysis
- The molecular structure of azaspirodecane derivatives has been extensively studied. X-ray diffraction studies reveal detailed conformational aspects of these molecules, which can influence their reactivity and interactions (Żesławska et al., 2017).
Chemical Reactions and Properties
- These compounds exhibit a range of chemical reactions, including enantioselective reductions and transformations into various derivatives, showing their versatility in chemical synthesis (Goldberg et al., 2006).
properties
IUPAC Name |
8-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-5-4-6-15-20-14(9-16(23)22(13)15)12-21-17(24)10-19(11-18(21)25)7-2-3-8-19/h4-6,9H,2-3,7-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGYRRDLBOGRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CN3C(=O)CC4(CCCC4)CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione |
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